[2-(Benzyloxy)phenyl](3-phenyloxiran-2-yl)methanone
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Overview
Description
2-(Benzyloxy)phenylmethanone is an organic compound with the molecular formula C22H18O3 and a molecular weight of 330.38 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a phenyloxirane moiety through a methanone linkage .
Preparation Methods
The synthesis of 2-(Benzyloxy)phenylmethanone typically involves the reaction of 2-(benzyloxy)benzaldehyde with phenylacetic acid in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(Benzyloxy)phenylmethanone undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), acidic or basic catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Benzyloxy)phenylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Benzyloxy)phenylmethanone can be compared with similar compounds such as:
2-(Benzyloxy)phenylethanone: Similar structure but with an ethanone linkage instead of methanone.
2-(Benzyloxy)phenylpropanone: Similar structure but with a propanone linkage.
The uniqueness of 2-(Benzyloxy)phenylmethanone lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)-(3-phenyloxiran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-20(22-21(25-22)17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-15-16-9-3-1-4-10-16/h1-14,21-22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINOVZILZHGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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